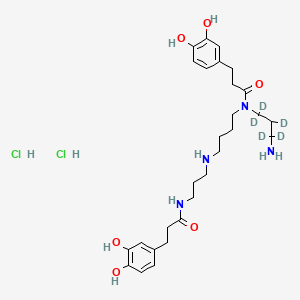
Kukoamine B-d5 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Kukoamine B-d5 (dihydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Kukoamine B. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Kukoamine B-d5 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield .
化学反应分析
Types of Reactions: Kukoamine B-d5 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学研究应用
Kukoamine B-d5 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies due to its stable isotope labeling.
Biology: Investigated for its anti-oxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in treating diabetes, inflammation, and sepsis.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
Kukoamine B-d5 (dihydrochloride) exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the over-production of pro-inflammatory cytokines by binding to CpG DNA and interfering with its interaction with Toll-like receptor 9 (TLR9).
Anti-diabetic: Regulates nuclear transcription factors such as NF-κB and PPAR to reduce inflammation and facilitate metabolic homeostasis
相似化合物的比较
Kukoamine A: Another natural phenolic polyamine with similar anti-oxidant and cytoprotective effects.
Chrysamine B: A mesylate derivative targeting lipopolysaccharides and CpG DNA, used in sepsis treatment.
Uniqueness: Kukoamine B-d5 (dihydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise metabolic tracing in research studies. This makes it a valuable tool in both basic and applied scientific research .
属性
分子式 |
C28H44Cl2N4O6 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC 名称 |
N-[3-[4-[(3-amino-1,1,2,3,3-pentadeuteriopropyl)-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C28H42N4O6.2ClH/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21;;/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37);2*1H/i3D,13D2,18D2;; |
InChI 键 |
YSCBLYSGGHGOHD-ZTSMGZISSA-N |
手性 SMILES |
[2H]C(C([2H])([2H])N)C([2H])([2H])N(CCCCNCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


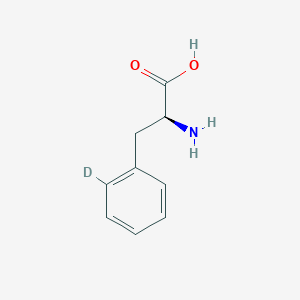
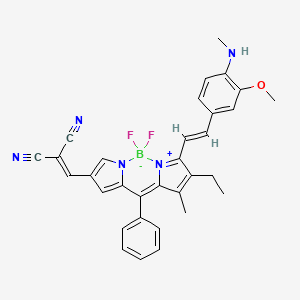
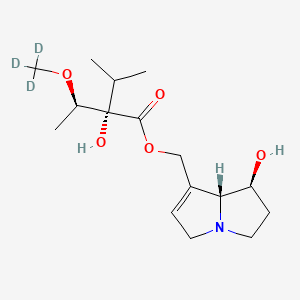
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
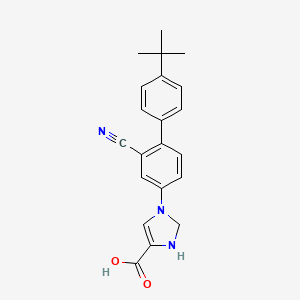

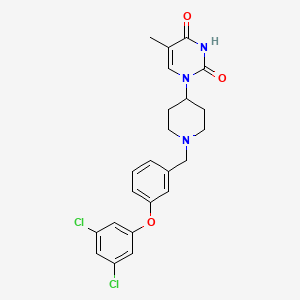
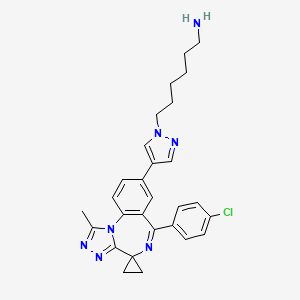

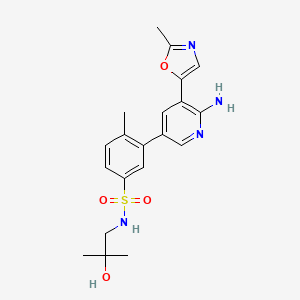

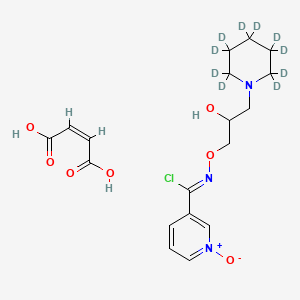
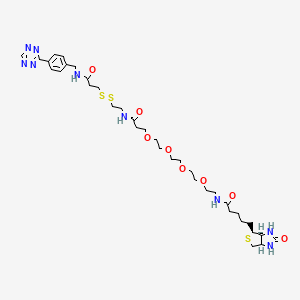
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
